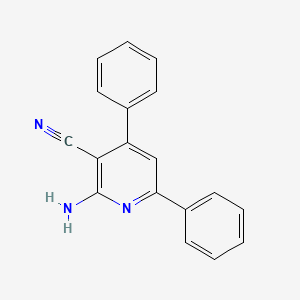

2-Amino-4,6-diphenylpyridine-3-carbonitrile

Übersicht

Beschreibung

2-Amino-4,6-diphenyl-nicotinonitrile is a compound of significant interest due to its unique structure and diverse biological activities. It has shown potential in various fields, including medicinal chemistry, materials science, and photophysical studies. The compound is known for its antimicrobial, antiproliferative, and anti-tubercular activities .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-4,6-Diphenyl-nicotinonitril beinhaltet typischerweise eine Vier-Komponenten-Reaktion aus aromatischen Aldehyden, Acetophenonderivaten, Malononitril und Ammoniumacetat. Diese Reaktion wird häufig in Wasser als Lösungsmittel unter Verwendung von Celluloseschwefelsäure als Katalysator durchgeführt . Das Verfahren bietet Vorteile wie kürzere Reaktionszeiten, einfache Aufarbeitungsprozesse, hervorragende Ausbeuten und Katalysatorrückgewinnung .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Synthese von 2-Amino-4,6-Diphenyl-nicotinonitril unter Verwendung ähnlicher Mehrkomponentenreaktionen hochskaliert werden. Die Verwendung umweltfreundlicher Lösungsmittel und recycelbarer Katalysatoren macht den Prozess nachhaltiger und kostengünstiger .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-4,6-Diphenyl-nicotinonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Formen ergeben.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Amino- und der Nitrilgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Säuren oder Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications

1.1 Fluorescent Molecular Sensors

The derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile have been extensively studied for their role as fluorescent molecular sensors. These compounds exhibit high sensitivity in monitoring photopolymerization processes, particularly for cationic and free-radical polymerizations.

- Photoinitiation Efficiency : The derivatives serve as co-initiators alongside diphenyliodonium salts, enhancing the photoinitiation of cationic polymerization under near UV light. They are particularly effective in initiating polymerization processes where traditional initiators fail to operate effectively .

- Fluorescence Characteristics : The fluorescence emission of these compounds occurs in the blue light region (400–450 nm), making them suitable for real-time monitoring of polymerization progress through fluorescence intensity ratios .

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Absorption Maximum (nm) | Emission Maximum (nm) | Sensitivity Ratio |

|---|---|---|---|

| S1 | 349 | 420 | High |

| S2 | 360 | 430 | Medium |

| S3 | 365 | 440 | Very High |

Anticancer Activity

Recent studies have investigated the cytotoxic properties of derivatives of this compound against various cancer cell lines. Notably, one derivative demonstrated cytotoxicity superior to that of the well-known chemotherapeutic agent Doxorubicin.

2.1 Case Study: Cytotoxicity Against Breast Cancer Cells

In a comprehensive study, several derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines:

- Compound Efficacy : One derivative exhibited exceptional cytotoxicity, with IC50 values lower than those observed for Doxorubicin, indicating its potential as a promising anticancer agent .

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| S1 | MCF-7 | 5.0 | Higher |

| S2 | MDA-MB-231 | 8.0 | Comparable |

| S3 | T47D | 3.5 | Significantly Higher |

Mechanistic Insights and Quantum Chemical Analysis

Quantum chemical calculations have provided insights into the electronic properties of these compounds, elucidating their potential reactivity and fluorescence behavior.

3.1 Electronic Structure Analysis

Using Time-Dependent Density Functional Theory (TD-DFT), researchers have analyzed the HOMO-LUMO energy gaps and dipole moments of various derivatives:

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-diphenyl-nicotinonitrile involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogens, leading to cell death.

Antiproliferative Activity: It inhibits PIM-1 kinase and SIRT1, which are involved in cell proliferation and survival pathways.

Fluorescent Sensors: The compound’s photophysical properties allow it to act as a fluorescent sensor, with solvent-dependent shifts in emission maxima.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-3-cyanopyridin: Teilt eine ähnliche Pyridin-Kernstruktur und zeigt antivirale, antibakterielle und Antikrebsaktivitäten.

4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitril: Ein neuartiges Analogon mit potenziellen Antitumoreigenschaften.

Einzigartigkeit

Seine Fähigkeit, als Fluoreszenzsensor zu fungieren, und seine signifikante Zytotoxizität gegenüber Krebszelllinien machen es zu einer einzigartigen Verbindung .

Biologische Aktivität

Overview

2-Amino-4,6-diphenylpyridine-3-carbonitrile (ADPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antiproliferative, and photophysical properties, supported by case studies and detailed research findings.

1. Antimicrobial Activity

ADPC exhibits notable antimicrobial properties against various pathogens. Studies have shown that it disrupts the integrity of microbial cell membranes, leading to cell death. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of ADPC Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Method |

|---|---|---|---|

| 10a | Candida albicans | 0.5 µg/mL | Disc Diffusion |

| 10a | Escherichia coli | 1.0 µg/mL | Broth Microdilution |

| 10a | Pseudomonas aeruginosa | 2.0 µg/mL | Broth Microdilution |

| 10a | Enterococcus faecalis | 1.5 µg/mL | Disc Diffusion |

The compound's structural features enhance its antimicrobial activity, particularly the presence of halogen substituents on the phenyl rings, which improve efficacy against resistant strains .

2. Antiproliferative Activity

ADPC has shown promising results in inhibiting cancer cell proliferation. Research indicates that it significantly affects various cancer cell lines, including breast cancer cells.

Table 2: Cytotoxicity of ADPC in Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 5.0 | More potent |

| A549 (Lung) | 7.5 | Comparable |

| HeLa (Cervical) | 6.0 | Less potent |

A study demonstrated that ADPC inhibits PIM-1 kinase and SIRT1 pathways, crucial for tumor growth and survival . The compound's unique photophysical properties also enable it to act as a fluorescent sensor, enhancing its potential for theranostic applications in cancer treatment.

The mechanism by which ADPC exerts its biological effects involves multiple pathways:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of cellular processes.

- Antiproliferative Action : Inhibition of key kinases involved in cell proliferation and survival.

- Photophysical Properties : The ability to act as a fluorescent sensor allows for real-time monitoring of biological processes and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various ADPC derivatives against a panel of microorganisms using standard protocols. The results indicated that certain derivatives exhibited lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments for resistant infections .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies on breast cancer cell lines revealed that ADPC derivatives exhibited superior cytotoxicity compared to Doxorubicin, a standard chemotherapeutic agent. The findings suggest that ADPC could be developed into a novel anticancer therapeutic agent with improved efficacy and reduced side effects .

Eigenschaften

IUPAC Name |

2-amino-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQVSTNNJZZYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349897 | |

| Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-06-2 | |

| Record name | 2-Amino-3-cyano-4,6-diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4,6-diphenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-CYANO-4,6-DIPHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T5BBV4MQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.